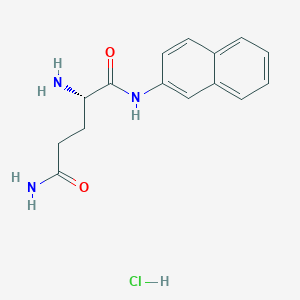

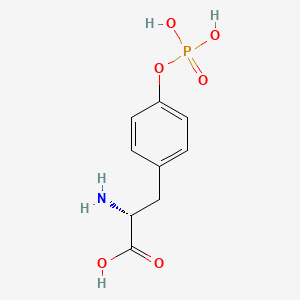

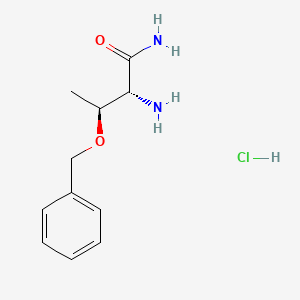

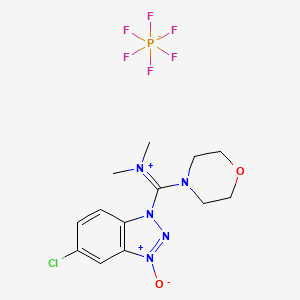

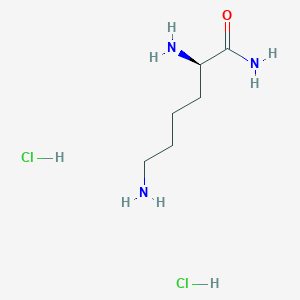

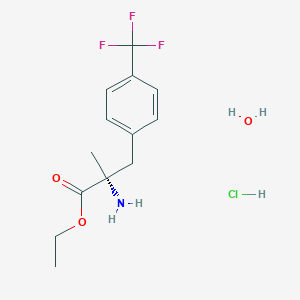

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O is an organic compound with a unique structure, consisting of a hydrophobic aromatic core and a hydrophilic polar side chain. The compound is a derivative of the amino acid phenylalanine and is commonly used in research studies to study the structure and function of proteins. This compound has been used in various scientific research applications, including the study of protein-ligand interactions, protein folding, and enzyme kinetics.

科学的研究の応用

Chemical Reactions and Properties

Formation and Stability of Salts

A study by Finze et al. (2005) explored the reaction of gaseous HCl with various compounds, resulting in stable salts at room temperature. These reactions, involving compounds with structural similarities to H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, contribute to the understanding of the formation and stability of related compounds (Finze et al., 2005).

Behavior as Hydrogen Bond Acceptors

Research by Rozas et al. (2000) investigated the hydrogen bond (HB) basicity of various ylides, revealing their potential as strong HB acceptors. This research is pertinent to understanding the intermolecular interactions of compounds like H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, particularly in how they might form stable complexes with other molecules (Rozas et al., 2000).

Validation of Measurements Involving HCl

Mahieu et al. (2008) validated measurements of hydrogen chloride (HCl) in atmospheric studies, which is essential for understanding the environmental behavior and impact of compounds containing HCl, like H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O (Mahieu et al., 2008).

Synthesis and Structural Analysis

Singh et al. (1999) conducted the synthesis of α-Hydroxy α-trifluoromethylated amides, a class of compounds related to H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O. Their research provides insight into the synthetic pathways and molecular structure of similar compounds (Singh et al., 1999).

Applications in Catalysis and Chemical Synthesis

Palladium/Silica Catalyst in H2O2 Formation

A study by Liu and Lunsford (2006) explored the role of chloride ions in the formation of hydrogen peroxide over a Pd/SiO2 catalyst. Understanding these interactions can inform the use of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O in catalytic processes, as its structure may influence similar catalytic reactions (Liu & Lunsford, 2006).

Catalysis in Hydrogenation Reactions

Baratta et al. (2014) investigated ruthenium catalysts for hydrogenation and transfer hydrogenation of ketones. The functional groups and structural similarities of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O to some of the compounds in this study may suggest potential roles in similar catalytic processes (Baratta et al., 2014).

Intermolecular Hydrogen Bonding in Chemical Reactions

Shubina et al. (1996) provided insights into intermolecular hydrogen bonding with acidic alcohols. This research is relevant to understanding how H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O might interact in similar chemical environments (Shubina et al., 1996).

特性

IUPAC Name |

ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2.ClH.H2O/c1-3-19-11(18)12(2,17)8-9-4-6-10(7-5-9)13(14,15)16;;/h4-7H,3,8,17H2,1-2H3;1H;1H2/t12-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUKZOPTTLWCNM-CURYUGHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@](C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。